N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide
Beschreibung
N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group, a phenyl ring, and a phenoxybutanamide moiety, making it a versatile molecule for research and industrial purposes.
Eigenschaften
Molekularformel |
C22H30N2O4S |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide |
InChI |
InChI=1S/C22H30N2O4S/c1-3-16-24(17-4-2)29(26,27)21-14-12-19(13-15-21)23-22(25)11-8-18-28-20-9-6-5-7-10-20/h5-7,9-10,12-15H,3-4,8,11,16-18H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
JITJTUADWAPYFJ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2 |
Kanonische SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes:
Formation of the sulfonamide group: This step involves the reaction of 4-aminophenyl sulfonamide with dipropylamine under controlled conditions to form the dipropylamino sulfonyl derivative.
Attachment of the phenoxybutanamide moiety: The next step involves the reaction of the dipropylamino sulfonyl derivative with 4-phenoxybutanoic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide can undergo oxidation reactions, particularly at the dipropylamino group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced at the sulfonamide group to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl and phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenyl and phenoxy groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-{4-[(dimethylamino)sulfonyl]phenyl}-4-phenoxybutanamide
- N-{4-[(diethylamino)sulfonyl]phenyl}-4-phenoxybutanamide
- N-{4-[(dipropylamino)sulfonyl]phenyl}-4-butoxybutanamide
Comparison:
- N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
- Compared to N-{4-[(dimethylamino)sulfonyl]phenyl}-4-phenoxybutanamide , the dipropylamino group provides increased hydrophobicity and potential for stronger interactions with hydrophobic pockets in proteins.
- The phenoxy group in N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide offers additional sites for substitution and functionalization, enhancing its versatility in chemical synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
